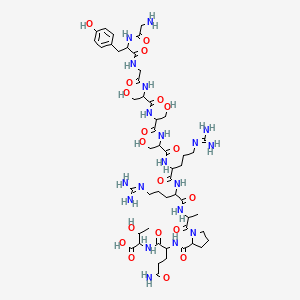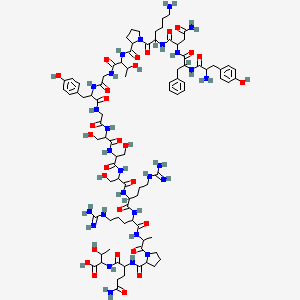
216862-58-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 216862-58-7 is known as CEF14, EBV Rta Protein (28-37). It is the HLA A24-restricted epitope from the Epstein-Barr Virus Rta protein (28-37) .
Physical And Chemical Properties Analysis
This compound is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Scientific Software Frameworks and Grid Computing
Scientific research applications are complex to develop, use, and maintain, often due to the traditional programming languages used and the programming skills of researchers. Modern scientific software frameworks are emerging to improve programming productivity, enabling rapid assembly of new applications from existing component libraries. These frameworks support both the grid-enabling of existing applications and the development of new applications from scratch, enhancing the efficiency and effectiveness of scientific software development (Appelbe et al., 2007).
Data-Intensive Analysis in Scientific Research
Efficiently supporting data-intensive analysis processes in scientific research requires software applications that satisfy essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. Various enabling technologies, including workflow, service, and portal technologies, are employed to support these requirements, with no single technology able to address all needs. The use of hybrid technologies is thus necessary to meet the demands of data-intensive scientific research (Yao et al., 2014).
Unit Testing Framework for Scientific Legacy Code
Managing changes, maintenance, and evolution of large-scale scientific applications is challenging due to the complexity of scientific code and the programming skills of researchers. A unit testing framework (UTF) is introduced to address these challenges, improving the performance of scientific legacy applications through Message Passing based Parallelization and parallel I/O operations. This framework facilitates the visualization of scientific code architecture, understanding of undocumented source code, and analysis of software flow and functionality, significantly enhancing the efficiency of scientific legacy code management (Yao et al., 2017).
Eigenschaften
CAS-Nummer |
216862-58-7 |
|---|---|
Produktname |
216862-58-7 |
Molekularformel |
C₅₅H₈₁N₁₃O₁₈S |
Molekulargewicht |
1244.37 |
Sequenz |
One Letter Code: DYCNVLNKEF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





